Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of hydroxycinnamic acid derivatives It is characterized by the presence of a benzyl ester group attached to a hydroxy-methoxy substituted phenylprop-2-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)propan-2-ol.
Substitution: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enyl bromide.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways related to oxidative stress and inflammation.
Industry: Utilized in the formulation of cosmetic products due to its potential skin-protective properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors involved in oxidative stress and inflammatory pathways. The compound’s hydroxyl and methoxy groups play a crucial role in scavenging free radicals and modulating enzyme activity. This results in the reduction of oxidative damage and inflammation at the cellular level.
Comparison with Similar Compounds
Cinnamic Acid: Shares a similar phenylprop-2-enoic acid structure but lacks the benzyl ester group.
Ferulic Acid: Contains a methoxy and hydroxyl group on the phenyl ring but differs in the esterification pattern.
Coumaric Acid: Similar hydroxycinnamic acid derivative with different substitution patterns on the phenyl ring.
Uniqueness: Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to other hydroxycinnamic acid derivatives
Properties
CAS No. |
152368-06-4 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-8-14(17(15)19)10-11-16(18)21-12-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3 |
InChI Key |
QDMFOHGMDWXXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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